molecular formula C10H19NO B14731181 2-Butyl-1-oxa-2-azaspiro[2.5]octane CAS No. 13096-81-6

2-Butyl-1-oxa-2-azaspiro[2.5]octane

Cat. No.: B14731181
CAS No.: 13096-81-6
M. Wt: 169.26 g/mol
InChI Key: MPQDRRVNQYBTBX-UHFFFAOYSA-N
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Description

2-Butyl-1-oxa-2-azaspiro[2.5]octane is a spirocyclic compound characterized by a fused cyclopropane-oxazolidine system. Its structure includes a butyl substituent at the 2-position of the azaspiro framework, which confers distinct steric and electronic properties. These compounds are pivotal in medicinal chemistry due to their ability to mimic bioactive conformations and enhance metabolic stability .

Properties

CAS No.

13096-81-6

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

2-butyl-1-oxa-2-azaspiro[2.5]octane

InChI

InChI=1S/C10H19NO/c1-2-3-9-11-10(12-11)7-5-4-6-8-10/h2-9H2,1H3

InChI Key

MPQDRRVNQYBTBX-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2(O1)CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The most economically feasible route for the production of 2-Butyl-1-oxa-2-azaspiro[2.5]octane involves the reaction of cyclohexanone with ammonia and sodium hypochlorite . This reaction is highly exothermic and releases a significant amount of gas, making it challenging to control using traditional batch technology. To address these challenges, a microreaction system has been developed, which allows for precise control of droplet dispersion, temperature, reaction time, and phase separation .

Industrial Production Methods

In industrial settings, the continuous-flow synthesis method is preferred over batch synthesis due to its higher efficiency and safety. The concentration of 2-Butyl-1-oxa-2-azaspiro[2.5]octane obtained through continuous-flow synthesis is significantly higher than that obtained through batch technology .

Chemical Reactions Analysis

Types of Reactions

2-Butyl-1-oxa-2-azaspiro[2.5]octane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in reactions involving 2-Butyl-1-oxa-2-azaspiro[2.5]octane include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from reactions involving 2-Butyl-1-oxa-2-azaspiro[2.5]octane depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-Butyl-1-oxa-2-azaspiro[2.5]octane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 2-Butyl-1-oxa-2-azaspiro[2.5]octane exerts its effects involves its role as an electrophilic aminating agent. The compound reacts with nucleophiles, transferring an amino group to the nucleophile. This reaction is facilitated by the spirocyclic structure of the compound, which stabilizes the transition state and enhances reactivity .

Comparison with Similar Compounds

Structural Comparisons

The spiro[2.5]octane core is shared among analogs, but substituent variations critically influence reactivity and applications:

Compound Name Substituents/Modifications Key Structural Features
2-Butyl-1-oxa-2-azaspiro[2.5]octane Butyl group at 2-position Enhanced lipophilicity and steric bulk
2-Cyclohexyl-1-oxa-2-azaspiro[2.5]octane Cyclohexyl group at 2-position Increased rigidity and selectivity in amination
2-Methyl-1-oxa-2-azaspiro[2.5]octane Methyl group at 2-position Lower molecular weight (127.18 g/mol) and higher solubility
Ethyl 2-butyl-1-oxaspiro[2.5]octane-2-carboxylate Butyl group + ethyl carboxylate ester Dual functionality for synthetic derivatization
6-Methyl-1-oxaspiro[2.5]octane Methyl at 6-position Altered reactivity due to methyl positioning

Physicochemical Properties

Property 2-Butyl-1-oxa-2-azaspiro[2.5]octane 2-Methyl Analog Ethyl Carboxylate Derivative
Molecular Weight ~183.28 g/mol (estimated) 127.18 g/mol 242.34 g/mol
Solubility (Water) Low (alkyl chain dominance) Moderate Low (ester hydrophobicity)
Boiling Point ~280–300°C (estimated) 180–200°C 320–340°C

Note: The butyl group reduces aqueous solubility but enhances compatibility with lipid-rich biological environments .

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